molecular formula C11H12N2O2 B070791 1-Isopropyl-1H-indazole-3-carboxylic acid CAS No. 173600-14-1

1-Isopropyl-1H-indazole-3-carboxylic acid

Cat. No.: B070791
CAS No.: 173600-14-1
M. Wt: 204.22 g/mol
InChI Key: FHUPHXAYPNYFIU-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C11H12N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound features an indazole ring substituted with an isopropyl group at the 1-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-aminobenzacetamides or ortho-aminobenzacetates under diazotization conditions. This reaction typically uses sodium nitrite and hydrochloric acid to form the diazonium salt, which then undergoes cyclization to yield the indazole derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at positions that are ortho or para to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the indazole ring.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-1H-indazole-3-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are being studied for their potential therapeutic effects on various neurological and psychiatric disorders.

Key Applications:

  • Nicotinic Receptor Agonists: The compound is a precursor for synthesizing agonists or partial agonists of the nicotinic alpha-7 receptor, which are being investigated for treating conditions like Alzheimer's disease and schizophrenia .
  • Gastrointestinal Disorders: Crystalline halide salts of this compound are being formulated into pharmaceutical compositions aimed at treating disorders associated with reduced motility in the gastrointestinal tract .

Biological Studies

In biological research, this compound is utilized as a probe or ligand in biochemical assays. These applications are critical for understanding enzyme activities and protein interactions.

Case Study:

A study demonstrated that derivatives of this compound could effectively inhibit specific protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to potential cancer therapies by blocking pathways that promote tumor growth.

Materials Science

The compound's unique structural properties allow it to be used in developing novel materials with specific electronic or optical characteristics.

Applications:

  • Synthesis of Advanced Materials: Researchers are exploring the use of this compound in creating materials that exhibit enhanced electronic properties, potentially useful in semiconductor applications.

Data Table: Applications Overview

Application AreaSpecific UsesReferences
Medicinal ChemistryDrug synthesis for Alzheimer's and schizophrenia
Biological StudiesEnzyme activity assays, protein interaction studies
Materials ScienceDevelopment of electronic and optical materials

Mechanism of Action

The mechanism by which 1-isopropyl-1H-indazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-Indazole-3-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    1-Methyl-1H-indazole-3-carboxylic acid: Substituted with a methyl group instead of an isopropyl group, potentially altering its reactivity and interactions.

    1-Phenyl-1H-indazole-3-carboxylic acid: Contains a phenyl group, which can significantly change its pharmacological profile.

Uniqueness: 1-Isopropyl-1H-indazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric properties, and overall biological activity. This makes it a valuable compound for developing new drugs and studying structure-activity relationships.

Biological Activity

1-Isopropyl-1H-indazole-3-carboxylic acid is an indazole derivative with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2} and features an indazole ring with an isopropyl group at the 1-position and a carboxylic acid group at the 3-position. This unique structure contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

This compound interacts with various biological targets, primarily by modulating enzyme activity and receptor interactions. The indazole ring can bind to specific enzymes involved in disease pathways, potentially inhibiting their activity. This mechanism is crucial for its therapeutic applications in treating diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that indazole derivatives exhibit substantial antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a novel antimicrobial agent.

Antiviral Properties

The compound has also shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved .

Anticancer Effects

The anticancer potential of this compound has been a focus of recent studies. It appears to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This activity positions it as a candidate for further development as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other indazole derivatives:

CompoundStructureKey Biological Activity
1H-Indazole-3-carboxylic acid Lacks isopropyl groupModerate antimicrobial activity
1-Methyl-1H-indazole-3-carboxylic acid Methyl group instead of isopropylReduced potency compared to isopropyl variant
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid Halogenated benzyl groupPotent antispermatogenic activity

This table highlights how structural variations influence biological activity, underscoring the importance of the isopropyl group in enhancing the compound's efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Research : In cell line studies, this compound induced apoptosis in human cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 1-isopropyl-1H-indazole-3-carboxylic acid?

  • Methodology : The compound can be synthesized via diazotization reactions using 1H-indazole-3-carboxylic acid derivatives as precursors. Key steps include nitrosation, cyclization, and subsequent isopropyl group introduction under alkaline conditions. Optimization of reaction temperature (e.g., 0–5°C for diazotization) and catalysts (e.g., sodium nitrite in acidic media) is critical to avoid by-products . Alternative routes involve refluxing intermediates with sodium acetate in acetic acid, followed by recrystallization for purification .

Q. How should researchers handle and store this compound safely?

  • Methodology : Use P95 (US) or P1 (EU) respirators for particulate protection and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for vapor exposure. Wear nitrile gloves and chemical-resistant lab coats. Store at -20°C in sealed containers to ensure stability (>5 years). Avoid drainage systems to prevent environmental contamination .

Q. What analytical techniques are suitable for structural characterization?

  • Methodology : X-ray crystallography provides precise molecular geometry (e.g., bond angles, torsion parameters). Complementary techniques include:

  • NMR : Assign peaks for indazole protons (δ 7.5–8.5 ppm) and isopropyl groups (δ 1.2–1.5 ppm).
  • IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹).
  • UV/Vis : Confirm absorption maxima (e.g., λmax ~301 nm for related indazole derivatives) .

Advanced Research Questions

Q. How can synthetic by-products be minimized during indazole functionalization?

  • Methodology : Monitor reaction progress via TLC or HPLC to detect intermediates. Use scavengers (e.g., silica gel) to adsorb reactive impurities. Optimize stoichiometry (e.g., 1.1:1 molar ratio of isopropylating agent to indazole core) and employ gradient recrystallization (DMF/acetic acid mixtures) to isolate high-purity products .

Q. What pharmacological mechanisms involve this compound?

  • Methodology : The compound acts as an intermediate in synthesizing 5-HT4 receptor agonists. Evaluate binding affinity via radioligand assays (e.g., [³H]GR113808) and functional activity using cAMP accumulation assays in transfected HEK-293 cells. Structure-activity relationship (SAR) studies can optimize substituent positions (e.g., isopropyl vs. benzyl groups) for receptor specificity .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodology : Replicate procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare kinetic data (e.g., Arrhenius plots) to identify temperature-sensitive steps. Use DOE (Design of Experiments) to test variables like catalyst loading and reaction time. Cross-validate results with alternative characterization (e.g., LC-MS vs. NMR) .

Q. What strategies improve solubility for in vivo studies?

  • Methodology : Prepare salt forms (e.g., sodium or hydrochloride) via neutralization with NaOH or HCl. Use co-solvents (PEG-400, DMSO) or lipid-based nanoemulsions. Assess solubility via shake-flask method (pH 1.2–7.4 buffers) and confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling guide derivatization for enhanced bioactivity?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding poses within 5-HT4 receptors. Calculate binding free energies (MM-PBSA) and optimize hydrophobic interactions with the isopropyl group. Validate predictions with synthetic analogs and in vitro assays .

Properties

IUPAC Name

1-propan-2-ylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUPHXAYPNYFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443396
Record name 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173600-14-1
Record name 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Isopropyl-1H-indazole-3-carboxylic acid
1-Isopropyl-1H-indazole-3-carboxylic acid
1-Isopropyl-1H-indazole-3-carboxylic acid
1-Isopropyl-1H-indazole-3-carboxylic acid
1-Isopropyl-1H-indazole-3-carboxylic acid
1-Isopropyl-1H-indazole-3-carboxylic acid

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